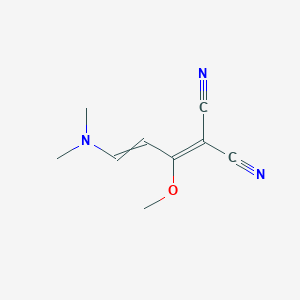
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is an organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxy group, and a malononitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile typically involves the reaction of enaminones with malononitrile. One common method includes the reaction of 3-dimethylamino-2-propenones with malononitrile in the presence of a base such as piperidine in ethanol. This reaction proceeds through a series of steps, including the formation of an intermediate dienamide, which can further cyclize under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid catalysts and optimized reaction conditions can enhance the yield and purity of the product. For instance, the Knoevenagel condensation reaction, which involves the reaction of benzaldehyde with malononitrile, can be adapted for the synthesis of related compounds using hydrotalcite catalysts .
化学反応の分析
Types of Reactions
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
科学的研究の応用
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile has several scientific research applications:
作用機序
The mechanism of action of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in intramolecular charge transfer (ICT) processes, which are crucial for its photophysical properties. These processes involve the transfer of electrons within the molecule, leading to changes in its electronic state and reactivity .
類似化合物との比較
Similar Compounds
2-(3-(Dimethylamino)-3-phenyl-2-propenylidene)malononitrile: Similar in structure but with a phenyl group instead of a methoxy group.
2-(3-(Dimethylamino)-1-ethoxyallylidene)malononitrile: Similar but with an ethoxy group instead of a methoxy group.
Uniqueness
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is unique due to its specific combination of functional groups, which confer distinct electronic and photophysical properties. This uniqueness makes it valuable in applications requiring precise control over electronic properties, such as in the development of nonlinear optical materials and sensors .
特性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.2 g/mol |
IUPAC名 |
2-[3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3 |
InChIキー |
YEUYKZLMAGACBX-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC(=C(C#N)C#N)OC |
正規SMILES |
CN(C)C=CC(=C(C#N)C#N)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














